2-(3,4-Difluorophenoxy)propanoic acid
CAS No.: 923113-40-0
Cat. No.: VC5819427
Molecular Formula: C9H8F2O3
Molecular Weight: 202.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923113-40-0 |
|---|---|
| Molecular Formula | C9H8F2O3 |
| Molecular Weight | 202.157 |
| IUPAC Name | 2-(3,4-difluorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | KAIRTRFXVVCJNN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is 2-(3,4-difluorophenoxy)propanoic acid, reflecting the substitution pattern of fluorine atoms on the phenoxy ring and the propanoic acid moiety . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| CAS Number | 923113-40-0 |
| SMILES Notation | CC(C(=O)O)OC1=CC(=C(C=C1)F)F |
| InChI Key | KAIRTRFXVVCJNN-UHFFFAOYSA-N |
The presence of two fluorine atoms at the 3- and 4-positions on the phenoxy ring introduces electron-withdrawing effects, which influence the compound’s acidity, solubility, and reactivity . The carboxyl group () at the second carbon of the propane chain enables typical carboxylic acid reactions, such as salt formation and esterification.
Synthesis and Production
Laboratory-Scale Synthesis
A plausible synthetic route involves the nucleophilic substitution of 3,4-difluorophenol with 2-bromopropanoic acid under basic conditions:
Typical Reaction Conditions:
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Base: Potassium carbonate () or sodium hydride ().
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Solvent: Dimethylformamide (DMF) or acetone.
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Temperature: 60–80°C for 12–24 hours.
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Yield: Estimated 50–70% after purification via recrystallization or chromatography .
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to optimize reaction efficiency and purity. American Elements, a key supplier, offers custom synthesis of this compound in high-purity grades (99%–99.999%), catering to research and specialty chemical markets .
Reactivity and Functionalization
Carboxylic Acid Reactions
The carboxyl group undergoes characteristic reactions:
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Esterification: Reaction with alcohols in the presence of acid catalysts yields esters.
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Salt Formation: Neutralization with bases like sodium hydroxide produces water-soluble salts.
Electrophilic Aromatic Substitution
The electron-deficient phenoxy ring may undergo limited electrophilic substitution (e.g., nitration or sulfonation) under forcing conditions, though fluorine’s strong electron-withdrawing effect typically suppresses such reactivity.
Fluorine-Specific Reactivity
The 3,4-difluoro substitution pattern influences regioselectivity in reactions:
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Nucleophilic Aromatic Substitution: Fluorine at the 4-position is more susceptible to displacement by strong nucleophiles (e.g., hydroxide or amines) due to resonance stabilization of the transition state.
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Oxidative Stability: The compound resists oxidation under mild conditions, making it suitable for applications requiring long-term storage.
| Isomer | Expected Bioactivity |
|---|---|
| 2-(3,4-Difluorophenoxy) | Moderate anti-inflammatory |
| 2-(2,5-Difluorophenoxy) | Higher antimicrobial potency |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where fluorine atoms improve metabolic stability and bioavailability.
Agrochemical Development
Fluorinated phenoxy acids are explored as herbicides, leveraging their ability to disrupt plant growth pathways.
Materials Science
Incorporation into polymers or coatings could enhance material properties such as UV resistance and chemical inertness.
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